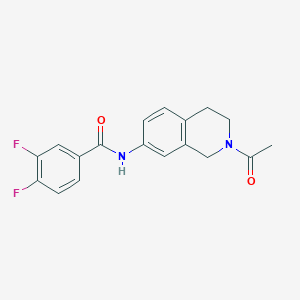

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-difluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-difluorobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of tetrahydroisoquinoline and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

Rh(III)-Catalyzed Olefination

This method demonstrates the directed C-H bond activation of N-methoxybenzamides using Rh(III) catalysis. The process highlights the N-O bond's role as an internal oxidant, facilitating the selective formation of tetrahydroisoquinolinone products. The substituent on the directing/oxidizing group can be varied to yield different valuable products in a mild, practical, selective, and high-yielding process (Rakshit et al., 2011).

One-Pot Synthesis of Isoquinolin-1-(2H)-ones

Demonstrates a photostimulated SRN1 reaction in DMSO, yielding 3-substituted isoquinolin-1-(2H)-ones and fused isoquinolin-1-(2H)-ones. This synthesis approach is significant for constructing complex molecular architectures from simple precursors (Guastavino et al., 2006).

Pharmacological Applications

Human Metabolite Identification and Transporter-Mediated Excretion

This study identifies the human metabolites of YM758, a novel If channel inhibitor, and explores the transporter-mediated renal and hepatic excretion of these metabolites. Understanding the metabolic pathways and excretion mechanisms is crucial for drug development and safety evaluation (Umehara et al., 2009).

Chemical Reactions and Mechanisms

Redox-Annulations of Cyclic Amines

A process for the redox-neutral annulations of amines such as 1,2,3,4-tetrahydroisoquinoline with electron-deficient o-tolualdehydes, utilizing acetic acid as the solvent and promoter. This research contributes to the development of efficient methods for constructing complex heterocyclic structures (Paul et al., 2019).

Imaging and Diagnostic Applications

Assessment of Cellular Proliferation in Tumors by PET

This study investigates the safety, dosimetry, and tumor proliferation imaging capabilities of 18F-ISO-1, a cellular proliferative marker, in patients with malignant neoplasms. The findings support the potential of 18F-ISO-1 for evaluating the proliferative status of solid tumors, aiding in diagnosis and treatment planning (Dehdashti et al., 2013).

Propiedades

IUPAC Name |

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-3,4-difluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F2N2O2/c1-11(23)22-7-6-12-2-4-15(8-14(12)10-22)21-18(24)13-3-5-16(19)17(20)9-13/h2-5,8-9H,6-7,10H2,1H3,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJFGVHJNWTXJJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-difluorobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(Difluoromethyl)phenyl]propan-1-ol](/img/structure/B2378338.png)

![7-(4-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2378341.png)

![1-[(2,5-Dichlorophenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B2378356.png)

![N,1,3-trimethyl-2,4-dioxo-N-(propan-2-yl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2378357.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2378360.png)